molecular formula C17H22ClNO4 B1609160 (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 706806-67-9

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1609160
M. Wt: 339.8 g/mol
InChI Key: WNUHKLSUIDCUPW-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of interest to scientists and researchers due to its potential applications in various fields. It is an organic acid that belongs to the class of compounds known as carboxylic acids. This compound is of particular interest to chemists and biochemists due to its unique chemical structure, which allows it to be used in various synthesis methods and applications. In

Scientific Research Applications

Organic Synthesis Applications

In organic chemistry, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized using iso-butoxycarbonyl chloride, demonstrates the utility of tert-butoxycarbonyl-protected pyrrolidine derivatives in the synthesis of complex molecules. The structural characterization through X-ray diffraction confirms its utility as a versatile intermediate for further chemical transformations (S. Naveen et al., 2007). Similarly, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline showcases the adaptability of tert-butoxycarbonyl-protected compounds in synthesizing structurally diverse proline derivatives, underlining their significance in asymmetric synthesis and drug discovery (P. Rajalakshmi et al., 2013).

Material Science and Polymer Chemistry

The synthesis of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrates the application of tert-butoxycarbonyl-protected intermediates in developing new materials with high thermal stability and solubility in polar solvents. These materials exhibit potential for various high-performance applications due to their inherent viscosities and non-crystalline nature, offering a basis for flexible, tough films (S. Hsiao et al., 2000).

Advanced Synthesis Techniques

The condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) highlights an innovative approach in acylation chemistry. This method demonstrates high functional group compatibility and broad applicability in the acylation of various nitrogen compounds, indicating the importance of tert-butoxycarbonyl-protected acids in facilitating complex synthetic reactions (Atsushi Umehara et al., 2016).

properties

IUPAC Name

(2S)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUHKLSUIDCUPW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426203
Record name 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

706806-67-9
Record name 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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